MPP-Dihydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

MPP dihydrochloride is widely used in scientific research due to its selective modulation of estrogen receptors. Some key applications include:

Chemistry: Studying the chemical properties and reactions of estrogen receptor modulators.

Biology: Investigating the role of estrogen receptors in cellular processes and signaling pathways.

Medicine: Researching potential therapeutic applications for conditions related to estrogen receptor activity, such as breast cancer and endometrial cancer

Industry: Used in the development of new drugs and therapeutic agents targeting estrogen receptors

Wirkmechanismus

Target of Action

MPP dihydrochloride is a potent and selective modulator of the estrogen receptor (ER). It primarily targets the estrogen receptor alpha (ERα) . The ERα plays a crucial role in the regulation of gene expression and is involved in the growth and development of various tissues, including the reproductive system .

Mode of Action

MPP dihydrochloride acts as a silent antagonist at ERα receptors . It displays over 200-fold selectivity for ERα over ERβ .

Biochemical Pathways

This could include pathways involved in cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is known to be soluble in dmso , which suggests it may have good bioavailability.

Result of Action

MPP dihydrochloride has been shown to induce significant apoptosis in endometrial cancer and oLE cell lines . This suggests that it may have potential therapeutic effects in the treatment of certain types of cancer. It also reverses the positive effects of beta-estradiol .

Biochemische Analyse

Biochemical Properties

MPP Dihydrochloride is known to interact with estrogen receptors, specifically ER alpha . It acts as a silent antagonist at ER alpha receptors, displaying over 200-fold selectivity for ER alpha over ER beta . This interaction with ER alpha influences various biochemical reactions within the cell.

Cellular Effects

MPP Dihydrochloride has significant effects on various types of cells. It has been observed to induce apoptosis in endometrial cancer cells and oLE cell lines . It also reverses the positive effects of beta-estradiol, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of MPP Dihydrochloride involves its binding interactions with ER alpha. As a silent antagonist, it prevents the activation of ER alpha, thereby influencing various cellular processes . This includes changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Metabolic Pathways

MPP Dihydrochloride is involved in the estrogen receptor pathway due to its interaction with ER alpha

Transport and Distribution

The transport and distribution of MPP Dihydrochloride within cells and tissues are likely influenced by its interactions with ER alpha

Subcellular Localization

The subcellular localization of MPP Dihydrochloride and its effects on activity or function are likely influenced by its interactions with ER alpha

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

MPP-Dihydrochlorid wird aus einem Methyl-Pyrazol-Triol (MPT), einem Pyrazol-Triol, synthetisiert . Die Synthese beinhaltet die Reaktion von MPT mit geeigneten Reagenzien unter kontrollierten Bedingungen, um die gewünschte Verbindung zu bilden. Die Löslichkeit von this compound in Dimethylsulfoxid ist größer als 10 Millimolar .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, wird die Verbindung typischerweise in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Die Verbindung ist in verschiedenen Mengen für Forschungszwecke erhältlich .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MPP-Dihydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Struktur der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen sind üblich, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel wie Dimethylsulfoxid. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus Reaktionen mit this compound entstehen, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung aufgrund seiner selektiven Modulation von Östrogenrezeptoren häufig verwendet. Einige wichtige Anwendungen sind:

Chemie: Untersuchung der chemischen Eigenschaften und Reaktionen von Östrogenrezeptormodulatoren.

Biologie: Untersuchung der Rolle von Östrogenrezeptoren in zellulären Prozessen und Signalwegen.

Medizin: Forschung zu potenziellen therapeutischen Anwendungen für Erkrankungen im Zusammenhang mit der Östrogenrezeptoraktivität, wie z. B. Brustkrebs und Endometriumkrebs

Industrie: Verwendung bei der Entwicklung neuer Medikamente und therapeutischer Mittel, die auf Östrogenrezeptoren abzielen

Wirkmechanismus

This compound wirkt als selektiver Antagonist des Östrogenrezeptors Alpha. Es bindet mit hoher Affinität an den Rezeptor, blockiert die Rezeptoraktivität und verhindert die Wirkung von Östrogen. Dieser Mechanismus ist entscheidend für die Untersuchung der Rolle von Östrogenrezeptoren in verschiedenen biologischen Prozessen und Krankheiten .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tiloron-Dihydrochlorid: Ein weiterer Östrogenrezeptormodulator mit unterschiedlicher Selektivität und Potenz.

Glucosaminsulfat: Wird in ähnlichen Forschungskontexten verwendet, weist jedoch unterschiedliche chemische Eigenschaften auf.

Cryptochlorogensäure: Eine Verbindung mit ähnlichen Anwendungen in der Östrogenrezeptorforschung.

Einzigartigkeit

MPP-Dihydrochlorid ist einzigartig aufgrund seiner hohen Selektivität für den Östrogenrezeptor Alpha und seiner Fähigkeit, die Apoptose in bestimmten Krebszelllinien zu induzieren. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von Östrogenrezeptorfunktionen und die Entwicklung gezielter Therapien .

Eigenschaften

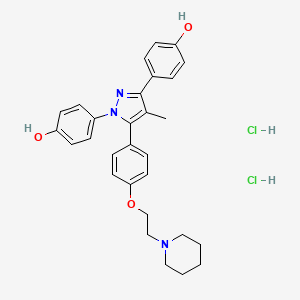

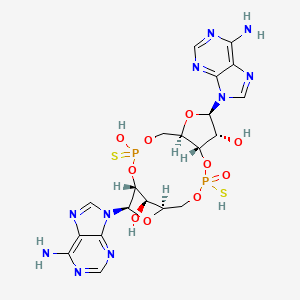

IUPAC Name |

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDNPWVVRVSJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662768 | |

| Record name | Methylpiperidinopyrazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911295-24-4 | |

| Record name | Methylpiperidinopyrazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MPP dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of MPP dihydrochloride?

A1: MPP dihydrochloride functions as a selective antagonist for estrogen receptor alpha (ERα) [, , , , , , , , ]. This means it binds to ERα, preventing the natural ligand, 17β-estradiol (E2), from binding and activating the receptor. This blockade disrupts estrogen signaling pathways within the cell.

Q2: What are the downstream effects of MPP dihydrochloride binding to ERα?

A2: MPP dihydrochloride's antagonism of ERα leads to various downstream effects depending on the cell type and context. These effects include:

- Inhibition of cell proliferation: In ERα-positive endometrial cancer cells (RL95-2), MPP dihydrochloride effectively inhibits cell proliferation [, ].

- Reduction in ERα activity and expression: Treatment with MPP dihydrochloride has been shown to decrease the phosphorylation of ERα (p-ERα) and the ratio of p-ERα/ERα in RL95-2 cells []. This suggests reduced ERα activity. Additionally, some studies show MPP dihydrochloride can downregulate ERα protein expression [].

- Modulation of apoptotic signaling: MPP dihydrochloride can influence apoptotic pathways. For example, it can partially block the neuroprotective effects of E2 against microglia-induced neuronal injury []. In another study, it reversed E2's downregulation of Bax and caspase 3, suggesting an involvement in the mitochondrial apoptotic pathway [].

- Alteration of gene expression: MPP dihydrochloride can impact the expression of ERα target genes. For instance, it enhances the anti-proliferative effects of altersolanol B, a compound that downregulates ERα target genes like cathepsin D and pS2 [].

Q3: Are there any studies investigating the potential use of MPP dihydrochloride in treating specific diseases?

A3: While MPP dihydrochloride is primarily used as a research tool to study ERα signaling, some studies suggest potential therapeutic applications:

- Endometrial cancer: The inhibitory effect of MPP dihydrochloride on ERα-positive endometrial cancer cell proliferation suggests it could be investigated further as a potential therapeutic agent for this cancer type [, ].

- Benign Prostatic Hyperplasia (BPH): A study in rats indicated that MPP dihydrochloride could potentially improve BPH in an obesity-induced model by reducing prostate weight, urinary frequency, and the expression of inflammatory cytokines [].

- Neuroprotection: While MPP dihydrochloride itself might not be directly neuroprotective, understanding its interaction with E2 in the context of neuronal injury, particularly in conditions like spinal cord injury, could offer valuable insights for developing targeted therapies [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B560157.png)

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)